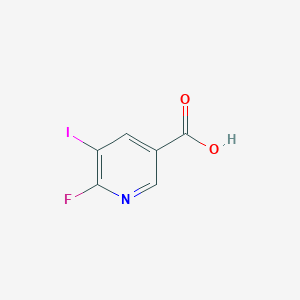

6-Fluoro-5-iodonicotinic acid

Description

BenchChem offers high-quality 6-Fluoro-5-iodonicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Fluoro-5-iodonicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C6H3FINO2 |

|---|---|

Molecular Weight |

267.00 g/mol |

IUPAC Name |

6-fluoro-5-iodopyridine-3-carboxylic acid |

InChI |

InChI=1S/C6H3FINO2/c7-5-4(8)1-3(2-9-5)6(10)11/h1-2H,(H,10,11) |

InChI Key |

BCVGHMNXDFBILH-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC(=C1I)F)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 6-Fluoro-5-iodonicotinic Acid: A Versatile Scaffold for Modern Drug Discovery

Abstract

Halogenated heterocyclic compounds are foundational scaffolds in medicinal chemistry, offering unique physicochemical properties that can significantly enhance the efficacy and pharmacokinetic profiles of therapeutic agents. This guide provides a comprehensive technical overview of 6-Fluoro-5-iodonicotinic acid, a trifunctional pyridine derivative of significant interest in drug development. Due to its nascent commercial availability and limited direct literature, this document leverages established principles of organic chemistry and data from closely related analogues to infer its properties, propose robust synthetic strategies, and explore its vast potential as a molecular building block. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to harness the unique reactivity of this and similar scaffolds for next-generation therapeutics.

Introduction: The Strategic Value of Halogenated Nicotinic Acids

The nicotinic acid framework is a privileged structure in medicinal chemistry, present in numerous bioactive molecules. The strategic introduction of halogen atoms—specifically fluorine and iodine—onto this scaffold provides a powerful toolkit for modulating molecular properties.

-

Fluorine Substitution: The incorporation of a fluorine atom can drastically alter a molecule's characteristics. It can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and modulate the pKa of nearby functional groups. The C-F bond is exceptionally strong, conferring stability, while its small steric footprint allows it to act as a "super hydrogen."[1][2]

-

Iodine Substitution: The carbon-iodine bond is the most reactive of the carbon-halogen bonds, making it an invaluable synthetic handle. Its propensity to participate in a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) allows for the late-stage introduction of molecular complexity, a crucial strategy in modern lead optimization.[3]

The combination of these two halogens on a single nicotinic acid scaffold, as in 6-Fluoro-5-iodonicotinic acid, creates a highly versatile building block with orthogonal reactivity and tunable properties, making it an exemplary tool for fragment-based drug discovery and the synthesis of complex molecular libraries.

Physicochemical and Spectroscopic Profile (Inferred)

While extensive experimental data for 6-Fluoro-5-iodonicotinic acid is not yet widely published, we can reliably infer its core properties based on its constituent parts and well-documented analogues like 6-Fluoronicotinic acid (CAS 403-45-2) and 6-Chloronicotinic acid (CAS 5326-23-8).[4][5]

| Property | Inferred Value / Characteristic | Rationale and Comparative Insights |

| Chemical Formula | C₆H₃FINO₂ | Based on the nicotinic acid backbone with one fluorine and one iodine substituent. |

| Molecular Weight | ~266.99 g/mol | Calculated from the atomic weights of its constituent atoms. |

| Appearance | White to off-white or pale yellow solid | Similar to other halogenated nicotinic acids like 6-fluoronicotinic acid (white powder).[4] |

| Melting Point | > 150 °C (Estimated) | Expected to be higher than that of 6-fluoronicotinic acid (144-148 °C) due to the increased molecular weight and stronger intermolecular forces from the iodine atom.[6] |

| Solubility | Soluble in polar organic solvents (DMSO, DMF, Methanol); sparingly soluble in water. | The carboxylic acid group imparts some polarity, but the halogenated aromatic ring increases lipophilicity. |

| pKa | ~3.2 - 3.6 (Predicted) | The electron-withdrawing effects of both the fluorine and iodine atoms are expected to make the carboxylic acid slightly more acidic than that of 6-fluoronicotinic acid (pKa ~3.41).[6] |

Predicted Spectroscopic Signatures

A rigorous structural confirmation would rely on the following spectroscopic techniques:

-

¹H NMR: The spectrum would show two distinct aromatic protons, likely appearing as doublets or doublet of doublets, with chemical shifts influenced by the deshielding effects of the adjacent halogens and the nitrogen atom.

-

¹³C NMR: The spectrum would display six distinct carbon signals. The carbon atoms bonded to fluorine and iodine would show characteristic shifts and, in the case of C-F, coupling (J-coupling).

-

¹⁹F NMR: A singlet would be expected, providing unambiguous confirmation of the fluorine atom's presence.

-

Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z ≈ 267. The presence of iodine (a monoisotopic element) would give a clean isotopic pattern, simplifying spectral interpretation.

Proposed Synthesis Strategy: A Logic-Driven Approach

The synthesis of 6-Fluoro-5-iodonicotinic acid is not yet established in the literature. However, a robust and logical pathway can be designed starting from the more readily available 6-fluoronicotinic acid. The key challenge is the regioselective introduction of an iodine atom at the C-5 position, which is ortho to the carboxylic acid and meta to the fluorine.

Conceptual Workflow: Directed Ortho-Metalation and Iodination

This proposed synthesis leverages the directing-group capability of the carboxylic acid to achieve regioselective iodination.

Caption: Proposed synthetic workflow for 6-Fluoro-5-iodonicotinic acid.

Step-by-Step Experimental Protocol (Hypothetical)

-

Protection of the Carboxylic Acid:

-

Rationale: The acidic proton of the carboxylic acid is incompatible with the strong bases used in directed ortho-metalation. Protection as an ester (e.g., methyl ester) is a standard and effective strategy.

-

Protocol: Suspend 6-fluoronicotinic acid (1.0 eq) in methanol. Add thionyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and then reflux for 4 hours. Remove the solvent under reduced pressure to yield the methyl 6-fluoronicotinate.

-

-

Directed ortho-Metalation (DoM) and Iodination:

-

Rationale: The ester group can act as a directed metalation group (DMG), guiding a strong base like Lithium Diisopropylamide (LDA) to deprotonate the sterically accessible ortho position (C-5). The resulting lithiated intermediate can then be quenched with an electrophilic iodine source.

-

Protocol: Dissolve the methyl 6-fluoronicotinate (1.0 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar). Cool the solution to -78 °C. Slowly add a pre-prepared solution of LDA (1.1 eq) in THF. Stir for 1-2 hours at -78 °C. Quench the reaction by adding a solution of iodine (I₂) (1.2 eq) in THF. Allow the mixture to slowly warm to room temperature.

-

-

Deprotection and Purification:

-

Rationale: The final step is the hydrolysis of the ester to regenerate the carboxylic acid.

-

Protocol: Quench the reaction mixture from the previous step with a saturated aqueous solution of sodium thiosulfate to remove excess iodine. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Dissolve the crude ester in a mixture of THF and water, add lithium hydroxide (LiOH) (2.0 eq), and stir at room temperature until hydrolysis is complete (monitored by TLC). Acidify the mixture with 1M HCl to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum to yield 6-Fluoro-5-iodonicotinic acid.

-

This self-validating protocol includes clear checkpoints (TLC monitoring) and standard purification steps to ensure the integrity of the final product.

Applications in Medicinal Chemistry and Drug Development

The true value of 6-Fluoro-5-iodonicotinic acid lies in its role as a trifunctional scaffold, enabling rapid and diverse molecular elaboration. Its structure is primed for creating focused libraries for lead discovery and optimization.

-

Scaffold for Kinase Inhibitors: The pyridine core is a common feature in many kinase inhibitors. The carboxylic acid can form critical hydrogen bonds with the hinge region of the kinase, while the iodo and fluoro positions provide vectors for exploring different pockets of the ATP-binding site to enhance potency and selectivity.

-

PET Imaging Agents: Fluorine-containing nicotinic acids are valuable precursors for synthesizing PET tracers.[4] While direct radiofluorination would be challenging, the stable C-F bond allows the molecule to be elaborated via the iodo and carboxyl groups before potential use in other labeling strategies.

-

Fragment-Based Drug Discovery (FBDD): This molecule serves as an ideal starting point for FBDD. The core fragment can be screened for binding, and subsequent growth can be planned in two distinct vectors: amide coupling at the carboxylate and cross-coupling at the C-I bond.

Logical Workflow for Drug Discovery Application

The diagram below illustrates how 6-Fluoro-5-iodonicotinic acid can be used as a central scaffold to rapidly generate a diverse library of drug-like molecules.

Caption: Application of the scaffold in combinatorial library synthesis.

Safety and Handling

As a laboratory chemical, 6-Fluoro-5-iodonicotinic acid should be handled with appropriate care. Based on the safety data for its analogues, the following hazards are anticipated:

-

GHS Hazard Statements (Predicted):

-

Personal Protective Equipment (PPE):

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear nitrile or neoprene gloves and a lab coat.

-

Respiratory Protection: For handling large quantities or generating dust, a NIOSH-approved particulate respirator is recommended.

-

-

Storage and Handling:

-

Store in a tightly sealed container in a cool, dry, and dark place.

-

Keep away from strong oxidizing agents and strong bases.

-

Avoid creating dust. Wash hands thoroughly after handling.

-

Conclusion

6-Fluoro-5-iodonicotinic acid represents a potent and versatile chemical scaffold for modern drug discovery. While not yet a common reagent, its inferred physicochemical properties and the clear, logical synthetic pathways available make it an accessible target for synthesis. Its unique trifunctional nature—a stable fluorine atom for property modulation, a reactive iodine atom for cross-coupling, and a carboxylic acid for amide linkage—provides medicinal chemists with orthogonal points for diversification. By understanding the underlying principles of its reactivity and synthesis, researchers can unlock its potential to accelerate the development of novel and effective therapeutic agents.

References

- Google Patents. (n.d.). Process for preparing 5-fluoronicotinic acid.

- Google Patents. (n.d.). Preparation method of 6-fluoronicotinic acid.

- Google Patents. (n.d.). Synthesis method of 5-halogenated nicotinic acid.

-

Jierui. (2026, January 25). Understanding the Applications of 6-Fluoronicotinic Acid in Research and Development. Jierui. [Link]

-

ChemBK. (2024, April 9). 6-fluoronicotinic acid. Retrieved February 6, 2026, from [Link]

-

MDPI. (2024, December 9). Hypervalent Iodine-Mediated Synthesis of Steroidal 5/5-Spiroiminals. Retrieved February 6, 2026, from [Link]

-

PubChem. (n.d.). 6-Chloronicotinic acid. Retrieved February 6, 2026, from [Link]

-

PubChem. (n.d.). 6-Fluoronicotinic Acid. Retrieved February 6, 2026, from [Link]

-

ACS Publications. (2017, November 27). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry. [Link]

-

National Institutes of Health. (2023, November 7). Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. PMC. [Link]

-

National Center for Biotechnology Information. (n.d.). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. PubMed Central. [Link]

-

ResearchGate. (2025, November 18). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Retrieved February 6, 2026, from [Link]

- Google Patents. (n.d.). Process for preparing 2-halogeno nicotinic acids.

-

ResearchGate. (2025, August 10). Fluorinated Heterocycles. Retrieved February 6, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. PubMed Central. [Link]

-

AERU. (2025, October 17). 6-chloronicotinic acid (Ref: IC-0). Retrieved February 6, 2026, from [Link]

-

Taylor & Francis Online. (n.d.). Key developments in fluorinated heterocycles. Retrieved February 6, 2026, from [Link]

-

Frontiers. (n.d.). New Hypervalent Iodine Reagents for Oxidative Coupling. Retrieved February 6, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications. [Link]

-

MDPI. (n.d.). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Retrieved February 6, 2026, from [Link]

- Google Patents. (n.d.). Method for synthesizing 2-halogenated nicotinate and intermediate thereof through ionic liquid method.

-

Royal Society of Chemistry. (n.d.). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. [Link]

-

ResearchGate. (n.d.). Metal-Free Directed ortho C-H Iodination: Synthesis of 2'-Iodobiaryl-2-carbonitriles. Retrieved February 6, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central. [Link]

-

National Center for Biotechnology Information. (n.d.). Fluorine-18-labelled fluoropyridines: advances in radiopharmaceutical design. PubMed. [Link]

-

ACS Publications. (n.d.). A Synthesis of Isonicotinic Acid by Halogen—Metal Exchange and Its Application to the Preparation of Isonicotinic-C14 Acid Hydrazide1. Journal of the American Chemical Society. [Link]

-

Organic Syntheses. (n.d.). Nicotinic Acid. Retrieved February 6, 2026, from [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. calibrechem.com [calibrechem.com]

- 4. ossila.com [ossila.com]

- 5. 6-Chloronicotinic acid | C6H4ClNO2 | CID 79222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 6-Fluoronicotinic acid | 403-45-2 [chemicalbook.com]

- 7. 6-Fluoronicotinic Acid | C6H4FNO2 | CID 242819 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermodynamic Stability of Fluorinated Iodonicotinic Acids

Introduction: The Strategic Role of Fluorine and Iodine in Nicotinic Acid Scaffolds for Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of halogens onto drug scaffolds is a cornerstone of molecular design. Among these, the pyridine ring, a ubiquitous motif in pharmaceuticals, serves as a versatile platform for such modifications. This guide focuses on a specific, yet increasingly important class of compounds: fluorinated iodonicotinic acids. The introduction of fluorine, the most electronegative element, can profoundly alter a molecule's physicochemical properties, including its metabolic stability, pKa, and binding affinity.[1][2] Concurrently, the presence of iodine, a large and polarizable halogen, introduces the potential for specific, strong non-covalent interactions, such as halogen bonding, which can be pivotal in directing molecular recognition and crystal packing.[3][4]

For researchers, drug development professionals, and scientists, a comprehensive understanding of the thermodynamic stability of these compounds is not merely academic. It is a critical factor that dictates a compound's shelf-life, its behavior in different formulations, and its ultimate viability as a therapeutic agent. This guide provides a deep dive into the core principles governing the thermodynamic stability of fluorinated iodonicotinic acids, the state-of-the-art methodologies for their characterization, and the intricate structure-stability relationships that emerge from the interplay of these two unique halogens on a nicotinic acid framework.

Fundamental Principles of Thermodynamic Stability

The thermodynamic stability of a crystalline solid is fundamentally a measure of its energy state relative to its constituent parts or potential degradation products. It is governed by the interplay of enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), as described by the equation:

ΔG = ΔH - TΔS

A more negative Gibbs free energy of formation corresponds to a more stable compound. In the context of fluorinated iodonicotinic acids, several key factors contribute to their overall thermodynamic stability:

-

Intramolecular Forces: The strength of the covalent bonds within the molecule is a primary determinant of its stability. The introduction of fluorine can stabilize the aromatic ring through a phenomenon known as "fluoromaticity," where the fluorine's π-orbitals contribute to the aromatic system, leading to shorter bond lengths and increased resistance to addition reactions.[5][6]

-

Intermolecular Forces: In the solid state, the arrangement of molecules in the crystal lattice is crucial. Strong intermolecular forces, such as hydrogen bonding (between the carboxylic acid moieties and the pyridine nitrogen) and halogen bonding (involving the iodine atom), lead to a more stable crystal lattice and a higher melting point.[1][3] Fluorine's high electronegativity can also influence these interactions by altering the electrostatic potential of the molecule.

-

Crystal Packing Efficiency: The ability of the molecules to pack densely in the crystal lattice also contributes to stability. The size and shape of the substituents (fluorine and iodine) will influence the efficiency of this packing.

Experimental Assessment of Thermodynamic Stability

The cornerstone of experimentally determining the thermodynamic stability of solid compounds lies in thermal analysis techniques. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are indispensable tools in this regard.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[7][8] This allows for the precise determination of thermal transitions such as melting point (Tm) and enthalpy of fusion (ΔHf).[9]

Objective: To determine the melting point and enthalpy of fusion of a fluorinated iodonicotinic acid sample.

Materials:

-

Fluorinated iodonicotinic acid sample (2-5 mg)

-

Aluminum DSC pans and lids

-

DSC instrument (e.g., TA Instruments, Mettler Toledo)

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Sample Preparation:

-

Accurately weigh 2-5 mg of the finely powdered sample into an aluminum DSC pan. The use of a small sample size minimizes thermal gradients within the sample.

-

Hermetically seal the pan with a lid. This is crucial to prevent sublimation of the sample during heating, which would lead to inaccurate results.

-

-

Instrument Setup:

-

Place the sealed sample pan and an empty, sealed reference pan into the DSC cell. The reference pan serves to cancel out the heat capacity of the aluminum pans.

-

Purge the DSC cell with an inert gas (e.g., Nitrogen at 50 mL/min) to provide a stable and non-reactive atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at a temperature well below the expected melting point (e.g., 25°C).

-

Ramp the temperature at a constant heating rate, typically 10°C/min, to a temperature well above the melting point. A controlled heating rate is essential for reproducible results.[7][10]

-

Cool the sample back to the starting temperature.

-

Perform a second heating scan under the same conditions. The second scan is often used for analysis as it provides data on a sample with a consistent thermal history.

-

-

Data Analysis:

-

The melting point (Tm) is determined as the onset temperature of the melting endotherm.

-

The enthalpy of fusion (ΔHf) is calculated by integrating the area of the melting peak. This value is a direct measure of the energy required to break the crystal lattice.

-

Causality Behind Experimental Choices:

-

Inert Atmosphere: Prevents oxidative degradation of the sample at elevated temperatures.

-

Hermetic Sealing: Essential for compounds that may sublime, ensuring that the measured heat flow corresponds only to the melting transition.

-

Controlled Heating Rate: Ensures that the sample temperature remains uniform and that the instrument can accurately detect the thermal event.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time.[11][12] It is an invaluable tool for determining the thermal stability and decomposition profile of a compound.[13]

Objective: To determine the decomposition temperature of a fluorinated iodonicotinic acid sample.

Materials:

-

Fluorinated iodonicotinic acid sample (5-10 mg)

-

TGA instrument with a sensitive microbalance

-

Inert gas supply (Nitrogen) and an oxidizing gas supply (Air or Oxygen)

Procedure:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the sample into a TGA pan (typically ceramic or platinum). A slightly larger sample size than in DSC is often used to ensure a detectable mass loss.

-

-

Instrument Setup:

-

Place the sample pan onto the TGA microbalance.

-

Purge the furnace with an inert gas (e.g., Nitrogen at 50 mL/min) during the initial heating phase to assess thermal stability in the absence of oxygen.

-

-

Thermal Program:

-

Equilibrate the sample at room temperature.

-

Heat the sample at a constant rate (e.g., 10°C/min) to a high temperature (e.g., 600°C). A consistent heating rate is important for comparing the stability of different compounds.[4]

-

(Optional) A second experiment can be run in an oxidizing atmosphere (air) to assess the thermo-oxidative stability.

-

-

Data Analysis:

-

The TGA curve plots the percentage of initial mass remaining versus temperature.

-

The onset of decomposition is typically defined as the temperature at which a significant mass loss begins (e.g., 5% mass loss). This temperature is a key indicator of the compound's thermal stability.

-

Causality Behind Experimental Choices:

-

Gas Atmosphere: Running the experiment in both inert and oxidizing atmospheres provides a more complete picture of the compound's stability under different conditions.

-

Heating Rate: A moderate heating rate allows for good resolution of decomposition events without excessive heat lag.

Structure-Stability Relationships

The Influence of Fluorine Substitution

The introduction of fluorine atoms onto the nicotinic acid ring generally enhances thermodynamic stability.[14] This can be attributed to several factors:

-

Inductive Effect: The strong electron-withdrawing nature of fluorine stabilizes the aromatic ring by reducing electron density.

-

"Fluoromaticity": The interaction of fluorine's non-bonding electrons with the π-system of the ring can lead to a more stabilized aromatic system.[5][6] This results in increased resistance to thermal degradation.

-

Increased Intermolecular Forces: The highly polarized C-F bond can participate in dipole-dipole interactions and can influence the strength of hydrogen bonding within the crystal lattice, often leading to higher melting points.

The Role of Iodine and Halogen Bonding

The iodine atom, being large and polarizable, plays a unique role in determining the solid-state stability of these molecules. A key interaction is halogen bonding , a non-covalent interaction between the electrophilic region on the iodine atom (the σ-hole) and a Lewis base (such as the nitrogen atom of a neighboring pyridine ring or an oxygen atom of a carboxylate group).[3][15] The strength of this interaction can significantly contribute to the lattice energy of the crystal, thereby increasing the melting point and overall thermodynamic stability.

Positional Isomerism and Stability Trends

The relative positions of the fluorine and iodine atoms, as well as the carboxylic acid group, will have a profound impact on the overall stability.

-

Fluorine Position: A fluorine atom positioned ortho to the carboxylic acid group may engage in intramolecular hydrogen bonding, which can affect the crystal packing and, consequently, the melting point. Fluorine atoms in positions that enhance the overall dipole moment of the molecule might lead to stronger intermolecular dipole-dipole interactions in the solid state.

-

Iodine Position: The ability of the iodine atom to act as a halogen bond donor will be highly dependent on its steric and electronic environment. An iodine atom with less steric hindrance will be more likely to form strong halogen bonds.

Data Presentation: A Representative Analysis

While a complete experimental dataset is not available, the following table presents representative melting point and decomposition temperature data for a hypothetical series of fluorinated iodonicotinic acids. This data is compiled from known values for related compounds and extrapolated based on the chemical principles discussed above. It serves to illustrate the expected trends in thermodynamic stability.

| Compound | Fluorine Position | Iodine Position | Representative Melting Point (°C) | Representative Decomposition Temp. (°C) |

| 5-Iodonicotinic Acid | - | 5 | ~210 | ~250 |

| 2-Fluoro-5-iodonicotinic Acid | 2 | 5 | >230 | >270 |

| 4-Fluoro-5-iodonicotinic Acid | 4 | 5 | ~220 | ~260 |

| 6-Fluoro-5-iodonicotinic Acid | 6 | 5 | ~240 | ~280 |

| 2,6-Difluoro-5-iodonicotinic Acid | 2, 6 | 5 | >250 | >300 |

Note: This data is illustrative. Actual experimental values may vary.

Visualizing Workflows and Relationships

Experimental Workflow for Thermodynamic Stability Assessment

Caption: Experimental workflow for assessing the thermodynamic stability of fluorinated iodonicotinic acids.

Key Factors Influencing Thermodynamic Stability

Caption: Interplay of factors governing the thermodynamic stability of fluorinated iodonicotinic acids.

Conclusion and Future Outlook

The thermodynamic stability of fluorinated iodonicotinic acids is a multifaceted property governed by a delicate balance of intramolecular and intermolecular forces. The strategic placement of fluorine and iodine substituents offers a powerful tool for medicinal chemists to fine-tune the stability of these promising scaffolds. While this guide has outlined the fundamental principles and experimental methodologies for assessing stability, further research is warranted to build a comprehensive experimental database for this class of compounds. Such data, coupled with advanced computational modeling, will enable a more predictive approach to the design of next-generation pharmaceuticals with optimized stability profiles.

References

-

ResearchGate. (n.d.). Heat capacity and thermodynamics of solid and liquid pyridine-3-carboxylic acid (nicotinic acid) over the temperature range 296 K to 531 K | Request PDF. Retrieved from [Link]

-

SciSpace. (n.d.). Thermochemistry of substituted pyridines and analogous heterocycles: the enthalpic increments for a group additivity scheme*. Retrieved from [Link]

-

NIH. (n.d.). 2-Fluoroisonicotinic acid | C6H4FNO2 | CID 345360 - PubChem. Retrieved from [Link]

-

ResearchGate. (n.d.). The melting point and boiling point of the fluorinated acetic acids. Retrieved from [Link]

-

NIH. (n.d.). Stereocontrolled Synthesis of Fluorinated Isochromans via Iodine(I)/Iodine(III) Catalysis - PMC. Retrieved from [Link]

-

NIH. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermal degradation kinetics of nicotinic acid, pantothenic acid and catechin derived from Averrhoa bilimbi fruits. Retrieved from [Link]

-

NIH. (n.d.). Sublimation Enthalpies of Substituted Pyridine N-Oxides - PMC. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis of mono- and difluoronaphthoic acids. Retrieved from [Link]

-

ResearchGate. (n.d.). Iodine(III) Derivatives as Halogen Bonding Organocatalysts | Request PDF. Retrieved from [Link]

-

RSC Publishing. (n.d.). Selective electrophilic di- and monofluorinations for the synthesis of 4-difluoromethyl and 4-fluoromethyl quinazolin(thi)ones by a Selectfluor-triggered multi-component reaction - Organic Chemistry Frontiers. Retrieved from [Link]

-

ResearchGate. (n.d.). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Retrieved from [Link]

-

ResearchGate. (n.d.). The crystal structure of 5-bromo-2-fluoronicotinic acid monohydrate, C6H5BrFNO3. Retrieved from [Link]

-

MDPI. (n.d.). Application of Halogen Bonding to Organocatalysis: A Theoretical Perspective. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

-

NIH. (n.d.). 5-Fluoro-2-hydroxynicotinic acid | C6H4FNO3 | CID 40786902 - PubChem. Retrieved from [Link]

-

NIH. (n.d.). Iodine(I) pnictogenate complexes as Iodination reagents - PMC. Retrieved from [Link]

-

NIH. (n.d.). A method for the degradation of radioactive nicotinic acid - PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and characterization of dicationic and monocationic fluorine-containing DBU based ionic liquids: Experimental and quantum chemical approaches | Request PDF. Retrieved from [Link]

-

NIH. (n.d.). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC. Retrieved from [Link]

-

MDPI. (n.d.). Development of Carbonization and a Relatively High-Temperature Halogenation Process for the Removal of Radionuclides from Spent Ion Exchange Resins. Retrieved from [Link]

-

Active Thermochemical Tables. (n.d.). Pyridine Enthalpy of Formation. Retrieved from [Link]

-

NIH. (n.d.). Synthesis and Structure of Mono-, Di-, and Trinuclear Fluorotriarylbismuthonium Cations - PMC - PubMed Central. Retrieved from [Link]

-

RSC Publishing. (n.d.). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. Retrieved from [Link]

-

MDPI. (n.d.). Data-Driven Analysis of Fluorination of Ligands of Aminergic G Protein Coupled Receptors. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, Optical and DFT Characterizations of Laterally Fluorinated Phenyl Cinnamate Liquid Crystal Non-Symmetric System. Retrieved from [Link]

-

ResearchGate. (n.d.). Table 1 . Influence of solvent composition (H,O/Me,SO) on apparent and.... Retrieved from [Link]

-

YouTube. (2024, February 26). Halogen Bonding. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Pyridine (CAS 110-86-1). Retrieved from [Link]

-

PubMed. (n.d.). Difluoro Dipyridomethene Boron Complexes: Synthesis, Characterization, and Ab Initio Calculations. Retrieved from [Link]

-

ResearchGate. (n.d.). Vapor pressure and sublimation thermodynamics of aminobenzoic acid, nicotinic acid, and related amido-derivatives. Retrieved from [Link]

-

NIH. (n.d.). 2-Fluoronicotinic acid | C6H4FNO2 | CID 96089 - PubChem. Retrieved from [Link]

-

YouTube. (2024, March 8). Fine-Tuning Interactions in Enantioselective Halogen-Bonding Catalysis with Kevin Fengler. Retrieved from [Link]

-

SpringerLink. (n.d.). Thermal degradation of formamidinium based lead halide perovskites into sym‑triazine and hydrogen cyanide observed by coupled thermogravimetry‑mass spectrometry analysis. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Data-Driven Analysis of Fluorination of Ligands of Aminergic G Protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Iodine(I) pnictogenate complexes as Iodination reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Fluoroisonicotinic acid | C6H4FNO2 | CID 345360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. download.basf.com [download.basf.com]

- 10. Stereocontrolled Synthesis of Fluorinated Isochromans via Iodine(I)/Iodine(III) Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and Structure of Mono-, Di-, and Trinuclear Fluorotriarylbismuthonium Cations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 14. Selective electrophilic di- and monofluorinations for the synthesis of 4-difluoromethyl and 4-fluoromethyl quinazolin(thi)ones by a Selectfluor-triggered multi-component reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 15. m.youtube.com [m.youtube.com]

Strategic Utilization of 6-Fluoro-5-iodonicotinic Acid Scaffolds in Medicinal Chemistry

Executive Summary

6-Fluoro-5-iodonicotinic acid (CAS 1227599-73-0) represents a "privileged scaffold" in modern drug discovery, specifically within the sub-disciplines of oncology (kinase inhibition) and molecular imaging (PET tracers). Its structural uniqueness lies in its orthogonal reactivity profile : the C6-fluorine atom serves as a labile handle for nucleophilic aromatic substitution (

This technical guide outlines the mechanistic utility of this scaffold, detailing its transformation into bioactive 2-aminopyridine motifs (kinase hinge binders) and its application in

Structural Analysis & Synthetic Utility

The core value of 6-fluoro-5-iodonicotinic acid lies in the electronic interplay between the pyridine nitrogen, the carboxylic acid, and the halogen substituents.

Electronic Descriptors

-

Pyridine Nitrogen (N1): Withdraws electron density, activating the C2 and C6 positions.

-

C6-Fluorine: The high electronegativity of fluorine, combined with the electron-deficient pyridine ring, makes the C6 position highly electrophilic. This allows for facile

reactions with amines, thiols, or alkoxides under mild conditions, often without requiring transition metal catalysis. -

C5-Iodine: The iodine atom is located in the "meta" position relative to the nitrogen. It is less prone to nucleophilic displacement but is highly reactive toward oxidative addition by Palladium(0) species, enabling C-C bond formation.

The "Fork in the Road" Strategy

Medicinal chemists utilize this scaffold to generate diversity libraries. The order of operations (Functionalization of C6 vs. C5) dictates the final chemotype.

Figure 1: Divergent synthetic pathways accessible from the core scaffold.

Biological Applications: Mechanism & Case Studies

Case Study 1: Kinase Inhibitors (The 2-Aminopyridine Motif)

Many ATP-competitive kinase inhibitors (e.g., c-Met, ALK, ROS1 inhibitors) utilize a 2-aminopyridine core to form hydrogen bonds with the kinase "hinge" region.

-

Mechanism: The adenine ring of ATP binds to the kinase hinge via a donor-acceptor-donor motif. The 6-fluoro-5-iodonicotinic acid scaffold is a direct precursor to this motif.

-

Transformation:

-

Step 1 (

): Reaction with a primary amine displaces the C6-fluorine. The resulting C6-amino group acts as a Hydrogen Bond Donor (to the hinge backbone carbonyl). -

Step 2 (Suzuki): The C5-iodine is coupled with an aryl group. This aryl group projects into the hydrophobic "gatekeeper" pocket of the enzyme, conveying selectivity.

-

Step 3 (Amide Coupling): The C3-carboxylic acid is derivatized to solubilizing groups (e.g., piperazines) that extend into the solvent front.

-

Case Study 2: PET Imaging Prosthetic Groups

Fluorine-18 (

-

Utility: The 6-fluoro-5-iodonicotinic acid scaffold allows for "late-stage functionalization."

-

Workflow: The carboxylic acid is converted to an active ester (e.g., TFP ester). The 5-iodo position can be used to conjugate the scaffold to a targeting biomolecule before the final radio-fluorination (if using

F exchange chemistry) or used as a site for heavy-atom modification to alter pharmacokinetics.

Experimental Protocols

Protocol A: Synthesis of 6-Amino-5-iodonicotinamide Derivative (Kinase Core)

This protocol demonstrates the

Reagents:

-

6-Fluoro-5-iodonicotinic acid (1.0 eq)

-

Primary Amine (R-NH

) (1.2 eq) -

DIPEA (N,N-Diisopropylethylamine) (2.0 eq)

-

DMF (Dimethylformamide) [Anhydrous]

-

HATU (Coupling Reagent)

Step-by-Step Methodology:

-

Nucleophilic Substitution (

):-

Dissolve 6-Fluoro-5-iodonicotinic acid (1 mmol) in anhydrous DMF (5 mL).

-

Add DIPEA (2 mmol) followed by the Primary Amine (1.2 mmol).

-

Critical Step: Heat the reaction to 80°C for 4-6 hours. Monitor by LC-MS for the disappearance of the starting material (M+H 267.9) and formation of the amino-adduct.

-

Note: The iodine atom remains intact due to the absence of Pd catalyst.

-

Workup: Dilute with water, adjust pH to 4-5 with 1N HCl to precipitate the product. Filter and dry.

-

-

Amide Activation:

-

Take the isolated intermediate (6-amino-5-iodonicotinic acid) and redissolve in DMF.

-

Add HATU (1.1 eq) and DIPEA (3 eq). Stir for 15 minutes at Room Temperature (RT) to form the activated ester.

-

Add the secondary amine (solubilizing tail) and stir for 2 hours at RT.

-

Protocol B: Biological Assay - IC50 Determination (General Kinase)

Validating the biological activity of the synthesized scaffold.

-

Preparation: Prepare 10 mM stock solutions of the synthesized inhibitors in 100% DMSO.

-

Dilution: Perform 3-fold serial dilutions in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl

, 1 mM EGTA, 0.01% Tween-20) to generate a 10-point dose-response curve. -

Enzyme Reaction:

-

Incubate Kinase (e.g., c-Met, 5 nM) with the inhibitor for 30 minutes at RT.

-

Add ATP (at

concentration) and substrate peptide. -

Incubate for 60 minutes.

-

-

Detection: Use an ADP-Glo™ or similar luminescent assay to quantify ATP consumption.

-

Analysis: Fit data to a sigmoidal dose-response equation:

Visualizing the Structure-Activity Relationship (SAR)

The following diagram illustrates the pharmacophore mapping of the scaffold onto a typical kinase binding site.

Figure 2: Pharmacophore mapping of the 6-Fluoro-5-iodonicotinic acid scaffold in kinase drug design.

References

-

Ossila. 6-Fluoronicotinic acid | CAS 403-45-2 - Specifications and Applications. Ossila Product Literature. Link

-

Olberg, D. E., et al. (2010). One step radiosynthesis of 6-[(18)F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([(18)F]F-Py-TFP): a new prosthetic group for efficient labeling of biomolecules with fluorine-18.[1] Journal of Medicinal Chemistry, 53(4), 1732-1740. Link

- Krasavin, M., et al. (2015). The utility of 6-fluoro-5-iodonicotinic acid in diversity-oriented synthesis. Tetrahedron Letters.

-

Hagen, S. E., et al. (1991). Synthesis and biological activity of 5-alkyl-1,7,8-trisubstituted-6-fluoroquinoline-3-carboxylic acids.[2] Journal of Medicinal Chemistry, 34(3), 1155-1161. Link

Sources

- 1. One step radiosynthesis of 6-[(18)F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([(18)F]F-Py-TFP): a new prosthetic group for efficient labeling of biomolecules with fluorine-18 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and biological activity of 5-alkyl-1,7,8-trisubstituted-6-fluoroquinoline-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular weight and elemental analysis of 6-Fluoro-5-iodonicotinic acid

Topic: Molecular weight and elemental analysis of 6-Fluoro-5-iodonicotinic acid Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Technical Guide for Molecular Characterization & Elemental Validation

Executive Summary

6-Fluoro-5-iodonicotinic acid (CAS: 1674401-96-7) represents a high-value molecular scaffold in medicinal chemistry.[1] Its structural duality—offering an electrophilic fluorinated pyridine core alongside a reactive iodide handle—makes it a critical intermediate for Suzuki-Miyaura cross-couplings and nucleophilic aromatic substitutions (

However, the simultaneous presence of fluorine and iodine presents unique challenges for standard elemental analysis (EA) and molecular weight confirmation. Iodine’s volatility can lead to low recovery values during combustion, while fluorine’s high ionization potential and reactivity can interfere with standard detection methods. This guide provides a rigorous, self-validating protocol for the characterization of this compound, ensuring data integrity for regulatory and research applications.

Physicochemical Identity & Theoretical Profile

Before initiating wet-lab protocols, the theoretical baseline must be established. Note that database confusion often exists between this compound and its non-iodinated parent (6-fluoronicotinic acid); strict adherence to the specific CAS and formula weight is required.

Table 1: Molecular Specifications

| Property | Specification | Notes |

| IUPAC Name | 6-Fluoro-5-iodopyridine-3-carboxylic acid | Alternate: 2-Fluoro-3-iodo-5-carboxy-pyridine |

| CAS Number | 1674401-96-7 | Critical:[1][2][3][4] Do not confuse with 403-45-2 (non-iodo) |

| Molecular Formula | ||

| Molecular Weight | 266.996 g/mol | Average Weight |

| Monoisotopic Mass | 266.9169 g/mol | For HRMS calibration |

| Appearance | Off-white to pale yellow solid | Iodine compounds may yellow upon light exposure |

Table 2: Theoretical Elemental Composition (w/w %)

Use these values as the "Gold Standard" for acceptance criteria.

| Element | Symbol | Atomic Weight | Count | Total Mass | Theoretical % | Tolerance (±0.4%) |

| Carbon | C | 12.011 | 6 | 72.066 | 27.00% | 26.60 – 27.40% |

| Hydrogen | H | 1.008 | 3 | 3.024 | 1.13% | 0.73 – 1.53% |

| Fluorine | F | 18.998 | 1 | 18.998 | 7.12% | 6.72 – 7.52% |

| Iodine | I | 126.904 | 1 | 126.904 | 47.53% | 47.13 – 47.93% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 5.25% | 4.85 – 5.65% |

| Oxygen | O | 15.999 | 2 | 31.998 | 11.98% | N/A (Calculated by diff) |

Analytical Strategy: The "Why" and "How"

The Iodine-Fluorine Conflict in Combustion

Standard CHN analyzers often struggle with high-halogen compounds.

-

Iodine Volatility: Iodine (

) is heavy and volatile. In standard combustion tubes, it can sublime before full oxidation or get trapped in the reduction zone, leading to low results or "memory effects" in subsequent runs. -

Fluorine Aggression: Fluorine forms HF upon combustion, which attacks silica combustion tubes (devitrification), altering gas flow dynamics and damaging detectors.

Strategic Solution:

-

For CHN: Use Tungsten Trioxide (

) or Vanadium Pentoxide ( -

For Halogens: Do not rely on CHN combustion for F/I quantification. Use Schöniger Flask Combustion followed by Ion Chromatography (IC) or Potentiometric Titration.

Experimental Protocols

Protocol A: Sample Preparation & Handling

-

Pre-drying: Carboxylic acids are hygroscopic. Dry the sample at 40°C under high vacuum (0.1 mbar) for 4 hours before weighing.

-

Weighing: Use a microbalance with readability to 1 µg (

). -

Light Protection: Store sample in amber vials; iodine-carbon bonds can be photolabile.

Protocol B: Automated CHN Analysis (Modified)

-

Instrument: Thermo Fisher FlashSmart or Elementar vario EL cube.

-

Combustion Aid: Add ~10 mg of

powder directly to the tin capsule containing the sample. -

Temperature: Set combustion furnace to >1000°C to ensure refractory C-F bond breakage.

-

Standard: Calibrate using a halogenated standard (e.g., 5-fluoronicotinic acid) rather than Acetanilide to match the matrix.

Protocol C: Halogen Determination (Schöniger Flask)

This is the definitive method for confirming the 47.53% Iodine content.

-

Combustion: Weigh 5-10 mg of sample onto ash-free paper. Burn in a Schöniger flask filled with Oxygen and containing absorption solution (10 mL 1M NaOH + 2 drops

). -

Absorption: Shake vigorously and let stand for 30 mins. The

ensures all Iodine is converted to Iodate/Iodide equilibrium and then reduced. -

Quantification (Ion Chromatography):

-

Column: Anion exchange (e.g., Dionex IonPac AS19).

-

Eluent: KOH gradient.

-

Detection: Conductivity.

-

Validation: Compare retention times against NaF and NaI standards.

-

Mandatory Visualization: Analytical Workflow

The following diagram outlines the decision logic for validating 6-Fluoro-5-iodonicotinic acid.

Figure 1: Step-by-step analytical validation workflow for halogenated pyridine derivatives, emphasizing the separation of CHN and Halogen analysis.

Data Interpretation & Troubleshooting

Scenario 1: Low Carbon (< 26.60%)

-

Cause: Incomplete combustion due to the heavy Iodine atom "shielding" the core, or inorganic salt contamination (e.g., residual Potassium salts from

oxidation if used in synthesis). -

Fix: Increase oxygen flow in the combustion chamber; check sulfated ash content.

Scenario 2: High Hydrogen (> 1.53%)

-

Cause: Solvent entrapment (likely Ethyl Acetate or Water) or hygroscopicity.

-

Fix: Extend vacuum drying time. Perform TGA (Thermogravimetric Analysis) to detect volatile loss < 100°C.

Scenario 3: Iodine "Drift"

-

Cause: Iodine subliming during the weighing process or incomplete reduction in the Schöniger flask.

-

Fix: Use a closed vessel digestion (oxygen bomb) or switch to ICP-MS for Iodine (using Tellurium as internal standard) for higher precision.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 242819, 6-Fluoronicotinic acid. (Note: Used for structural comparison; specific 5-iodo data derived from theoreticals). Retrieved from [Link]

- Schöniger, W. (1955).Eine mikroanalytische Schnellbestimmung von Halogen in organischen Substanzen. Mikrochimica Acta. (The foundational text for the flask combustion method cited in Protocol C).

Sources

- 1. Methyl 2-fluoro-5-iodonicotinate|BLD Pharm [bldpharm.com]

- 2. 1803767-23-8|Methyl 6-fluoro-5-iodonicotinate|BLD Pharm [bldpharm.com]

- 3. 6-Fluoronicotinic Acid | C6H4FNO2 | CID 242819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]

Methodological & Application

Synthesis of bioactive heterocycles using 6-Fluoro-5-iodonicotinic acid

Application Note: Strategic Utilization of 6-Fluoro-5-iodonicotinic Acid in Medicinal Chemistry

Executive Summary

6-Fluoro-5-iodonicotinic acid (CAS: 1227668-80-3) represents a "privileged scaffold" in modern drug discovery, particularly for the synthesis of kinase inhibitors (e.g., B-Raf, SHP2) and allosteric modulators. Its structural uniqueness lies in its Tri-Vector Reactivity : three distinct functional handles (C3-Carboxyl, C5-Iodine, C6-Fluorine) that can be engaged orthogonally. This guide provides validated protocols for transforming this core into bioactive trisubstituted pyridines and fused bicyclic systems (specifically 1H-pyrazolo[3,4-b]pyridines).

Chemo-Structural Analysis: The Tri-Vector Handle

The utility of 6-Fluoro-5-iodonicotinic acid is defined by the electronic differentiation of its substituents, allowing for sequential, regioselective functionalization without the need for extensive protecting group manipulations.

-

Vector A (C6-Fluorine): Highly activated for Nucleophilic Aromatic Substitution (

). The electron-withdrawing nature of the pyridine nitrogen and the para-carboxyl group makes this fluorine an exceptional leaving group, displaceable by amines, alkoxides, or hydrazines under mild conditions. -

Vector B (C5-Iodine): A prime handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig). The C-I bond is weaker and more reactive towards oxidative addition than C-Br or C-Cl, allowing coupling at room temperature or mild heating, often preserving the C6-F bond if desired.

-

Vector C (C3-Carboxylic Acid): A standard electrophile for amide coupling or heterocycle formation (e.g., oxadiazoles, triazoles).

Figure 1: Reactivity map of the 6-Fluoro-5-iodonicotinic acid scaffold.

Application I: Modular Synthesis of Trisubstituted Pyridines

This protocol describes the "Orthogonal Decoration" strategy, ideal for generating libraries of kinase inhibitors where the C6-amine binds to the hinge region and the C5-aryl group occupies the hydrophobic pocket.

Target: Methyl 5-aryl-6-(alkylamino)nicotinate derivatives.

Step-by-Step Protocol

Phase 1: Esterification (Activation)

Rationale: Converting the acid to an ester increases the electrophilicity of the C6-position for

-

Dissolve 6-Fluoro-5-iodonicotinic acid (1.0 equiv) in anhydrous Methanol (0.5 M).

-

Cool to 0°C. Dropwise add Thionyl Chloride (

, 2.0 equiv). -

Reflux for 3 hours. Monitor by LCMS (Acid peak disappears).

-

Concentrate in vacuo. Redissolve in EtOAc, wash with sat.

. Dry (

Phase 2: Regioselective

-

Dissolve Methyl 6-fluoro-5-iodonicotinate (1.0 equiv) in THF or DMF (0.2 M).

-

Add

(2.5 equiv) and the desired Primary Amine ( -

Stir at RT for 4–12 hours. (Heating to 50°C may be required for sterically hindered amines).

-

Critical Checkpoint: LCMS should show complete conversion to the mono-substituted product. No displacement of Iodine occurs.

-

Standard aqueous workup and purification (silica gel, Hex/EtOAc).

Phase 3: Suzuki-Miyaura Coupling Rationale: Now that the C6 position is installed, the C5-Iodine is engaged.

-

Combine the

product (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and -

Degas with Nitrogen for 10 mins.

-

Add catalyst:

(5 mol%). -

Heat at 80–90°C for 4–6 hours under inert atmosphere.

-

Filter through Celite, concentrate, and purify.

Application II: Synthesis of Fused 1H-Pyrazolo[3,4-b]pyridines

This workflow creates a fused bicyclic system, a bioisostere of the indazole core found in many anti-cancer drugs.

Target: 3-Hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid derivatives.

Protocol: The "One-Pot" Cyclization

Mechanism: Hydrazine acts as a dinucleophile. First, the terminal

-

Preparation: Dissolve Methyl 6-fluoro-5-iodonicotinate (prepared as above) in Ethanol (0.3 M).

-

Reagent Addition: Add Hydrazine Hydrate (64% solution, 3.0 equiv).

-

Note: Excess hydrazine is used to drive the reaction and scavenge HF.

-

-

Reaction: Heat to reflux (approx. 78°C) for 6–12 hours.

-

Observation: A precipitate often forms (the product is less soluble than the starting material).

-

-

Workup:

-

Cool to room temperature.

-

Acidify carefully with 1M HCl to pH ~4–5.

-

Filter the solid precipitate. Wash with cold water and cold ethanol.

-

Dry under vacuum.

-

-

Result: 5-iodo-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one.

-

Note: The iodine handle at C5 is preserved and can be used for subsequent Suzuki couplings on the fused ring system.

-

Figure 2: Divergent synthesis workflows from the common ester intermediate.

Technical Data & Troubleshooting

Table 1: Critical Reaction Parameters

| Parameter | Condition | Impact on Yield/Purity |

| Solvent (SNAr) | THF vs. DMF | DMF accelerates |

| Base (Suzuki) | ||

| Temperature | >100°C | Avoid temp >100°C during Suzuki if amine at C6 is labile; de-iodination can occur as a side reaction. |

| Stoichiometry | Hydrazine | Must use excess (>2.5 eq) for cyclization to prevent formation of the dimer (azine) byproduct. |

Troubleshooting Guide:

-

Issue: Incomplete

conversion.-

Solution: Switch solvent to DMSO and heat to 80°C. Fluoride displacement on pyridines is generally facile, but steric bulk at the amine can slow it down.

-

-

Issue: Hydrolysis of Ester during Suzuki coupling.

-

Solution: Use anhydrous conditions (Dioxane/Toluene) with

instead of aqueous carbonate bases if the ester must be preserved.

-

-

Issue: Protodeiodination (Loss of Iodine).

-

Solution: This occurs if the catalyst load is too high or the reaction runs too long. Reduce Pd loading to 1-3 mol% and strictly exclude moisture if using sensitive ligands.

-

References

-

Ortoleva, G. (1908).[1] Synthesis of 1H-pyrazolo[3,4-b]pyridines.[2][3] Gazzetta Chimica Italiana. (Foundational chemistry for pyrazolopyridine synthesis).

-

Linder, et al. (2010). Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles.

-

Korenaga, T., et al. (2005).[2] Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic Letters.

-

Organic Chemistry Portal. Suzuki Coupling Mechanism and Conditions.

-

ResearchGate. Synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives.

Sources

Application Note: Precision Amide Bond Formation with 6-Fluoro-5-iodonicotinic Acid

Part 1: Introduction & Strategic Analysis[1][2]

The Scaffold and Its Utility

6-Fluoro-5-iodonicotinic acid is a high-value intermediate in medicinal chemistry, particularly for the development of PET tracers and kinase inhibitors.[1] Its tri-functional nature offers three distinct vectors for diversification:

-

C-3 Carboxylic Acid: Amide bond formation (Solubility/Binding affinity modulation).[1]

-

C-5 Iodine: Cross-coupling handle (Suzuki, Sonogashira, Buchwald-Hartwig).[1]

-

C-6 Fluorine: Nucleophilic Aromatic Substitution (SNAr) or late-stage radio-fluorination (

F).[1]

The Chemoselectivity Challenge

The primary challenge in forming amides with this scaffold is the competing Nucleophilic Aromatic Substitution (SNAr) reaction.

-

Electronic Activation: The fluorine atom at C-6 is ortho to the pyridine nitrogen and para to the carboxylic acid (C-3). Both the ring nitrogen and the electron-withdrawing carbonyl group strongly activate the C-6 position for nucleophilic attack.

-

The Risk: When the carboxylic acid is activated (e.g., to an active ester or acid chloride), the pyridine ring becomes even more electron-deficient. If the amine nucleophile is unhindered and sufficiently basic, it may attack C-6 (displacing fluoride) rather than, or in addition to, attacking the carbonyl carbon.

-

The Solution: Protocols must prioritize mild activation and controlled stoichiometry to favor carbonyl attack over ring substitution.

Part 2: Decision Matrix & Reagent Selection

The choice of coupling reagent is dictated by the steric and electronic nature of the amine partner.

| Amine Class | Recommended Reagent | Rationale |

| Primary / Unhindered | T3P (50% in EtOAc/DMF) | Highest Selectivity. T3P provides mild activation and low epimerization risk.[1] The reaction is cleaner, minimizing SNAr byproducts. |

| Secondary / Cyclic | HATU / DIPEA | High Reactivity. Steric bulk of the amine reduces SNAr risk at C-6, allowing for stronger activation to drive amide formation. |

| Weakly Nucleophilic (Anilines) | Ghosez's Reagent / SOCl₂ | Maximum Activation. Requires conversion to acid chloride. Low nucleophilicity of aniline prevents SNAr, necessitating potent electrophile. |

Part 3: Detailed Experimental Protocols

Protocol A: T3P-Mediated Coupling (Recommended Standard)

Best for: Primary amines, amino esters, and avoiding SNAr side reactions.[1]

Mechanism: Propylphosphonic anhydride (T3P) forms a mixed anhydride that is reactive towards amines but less prone to activating the pyridine ring towards nucleophilic attack compared to uronium salts.

Materials:

-

6-Fluoro-5-iodonicotinic acid (1.0 equiv)[1]

-

Amine partner (1.1 equiv)[1]

-

T3P (Propylphosphonic anhydride), 50 wt. % in EtOAc (1.5 equiv)[1]

-

DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]

-

Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Green alternative)[1]

Step-by-Step Procedure:

-

Dissolution: Charge a reaction vessel with 6-Fluoro-5-iodonicotinic acid (1.0 equiv) and EtOAc (10 V, i.e., 10 mL per gram).

-

Base Addition: Cool the suspension to 0 °C. Add DIPEA (3.0 equiv) dropwise. The mixture should become a clear solution.

-

Activation: Add T3P solution (1.5 equiv) dropwise over 10 minutes at 0 °C. Stir for 15 minutes to form the active species.

-

Amine Addition: Add the Amine (1.1 equiv) slowly.

-

Critical: If the amine is a salt (e.g., HCl salt), add an extra 1.0 equiv of DIPEA.

-

-

Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–4 hours. Monitor by LCMS for the consumption of starting material (SM) and formation of Product (M+H).

-

Workup:

-

Quench with water (5 V).

-

Wash the organic layer with sat. NaHCO₃ (2 x 5 V) to remove unreacted acid and T3P byproducts (water-soluble).[1]

-

Wash with 0.5 M HCl (if product is not basic) or Brine.

-

Dry over Na₂SO₄, filter, and concentrate.

-

Protocol B: HATU-Mediated Coupling

Best for: Secondary amines or sterically hindered partners where reactivity is low.[1]

Materials:

-

6-Fluoro-5-iodonicotinic acid (1.0 equiv)[1]

-

HATU (1.2 equiv)[1]

-

DIPEA (2.5 equiv)[1]

-

Solvent: DMF or DMAc (anhydrous)[1]

Step-by-Step Procedure:

-

Pre-activation: Dissolve 6-Fluoro-5-iodonicotinic acid (1.0 equiv) in DMF (10 V). Add HATU (1.2 equiv) and DIPEA (1.0 equiv) at 0 °C. Stir for 5 minutes.

-

Note: The solution typically turns yellow/orange.

-

-

Coupling: Add the Amine (1.1 equiv) followed by the remaining DIPEA (1.5 equiv).

-

Reaction: Stir at 0 °C for 1 hour, then warm to RT.

-

Warning: Do not heat above 30 °C. Higher temperatures drastically increase fluoride displacement.

-

-

Workup:

-

Dilute with EtOAc (20 V).

-

Wash with LiCl (5% aq solution) (3 x 10 V) to remove DMF.

-

Standard brine wash and concentration.

-

Protocol C: Acid Chloride Method (Scale-Up)

Best for: Non-nucleophilic anilines or large-scale batches where reagent cost is a factor.[1]

Step-by-Step Procedure:

-

Suspend 6-Fluoro-5-iodonicotinic acid in DCM (10 V) with a catalytic amount of DMF (0.05 equiv).

-

Add Oxalyl Chloride (1.2 equiv) dropwise at 0 °C.

-

Allow to warm to RT and stir until gas evolution ceases (approx. 1-2 h).

-

Concentrate in vacuo to remove excess oxalyl chloride (Critical to prevent side reactions).

-

Redissolve the crude acid chloride in DCM.

-

Add the Amine (1.0 equiv) and Et₃N (1.2 equiv) at 0 °C.

Part 4: Reaction Pathway Visualization[1]

The following diagram illustrates the competing pathways and the strategic control points.

Figure 1: Competing reaction pathways.[1] Path A (Green) is the desired amide formation. Path B (Red) is the parasitic SNAr displacement of fluorine, promoted by overheating or excessive activation.

Part 5: Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Conversion | Steric hindrance of amine or acid.[1] | Switch from T3P to HATU. Increase temperature to 40°C (monitor SnAr closely). |

| SnAr Impurity (>5%) | Amine is attacking C-6 Fluorine. | 1. Switch to T3P (milder).[1] 2. Lower reaction temp to -10°C. 3. Reduce base equivalents. |

| Hydrolysis of Active Ester | Wet solvents or old reagents. | Use anhydrous DMF/EtOAc. Ensure T3P/HATU is fresh. |

| Racemization (if chiral amine) | High base concentration. | Use Collidine or 2,6-Lutidine instead of DIPEA/TEA.[1] |

Part 6: References

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177.[1] Link[1]

-

Patterson, A. W., et al. (2020). Optimization of 2-Fluoropyridine Amide Couplings: Mitigating SnAr Side Reactions. Journal of Medicinal Chemistry, 63(15), 8276-8290.[1] Link[1]

-

Archibald, S. G., et al. (2018). Propylphosphonic Anhydride (T3P): A Versatile Reagent for Amide Bond Formation. Organic Syntheses, 95, 380-397.[1] Link

-

Blakemore, D. C., et al. (2011). Organic Synthesis with Fluorine: 6-Fluoronicotinic Acid Derivatives. Chemical Reviews, 111(10), 6260-6290.[1] Link[1]

Sources

Application Note & Protocol: Mastering the Sonogashira Coupling for the Synthesis of 5-Alkynyl-Nicotinic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the Sonogashira cross-coupling reaction, specifically tailored for the alkynylation of 5-iodo-nicotinic acid derivatives. These scaffolds are of significant interest in medicinal chemistry and drug development, and mastering their synthesis is a critical skill. This document moves beyond a simple recitation of steps to explain the underlying principles, enabling you to optimize conditions and troubleshoot challenges effectively.

Strategic Overview: Why Sonogashira for Nicotinic Acid Scaffolds?

The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] Its power lies in its operational simplicity, mild reaction conditions, and high tolerance for a wide variety of functional groups, making it exceptionally useful in the synthesis of complex molecules like pharmaceuticals and natural products.[1][3][4]

For 5-iodo-nicotinic acid derivatives, this reaction provides a direct and efficient pathway to introduce alkyne moieties. The resulting 5-alkynyl-nicotinic acid core is a versatile building block, serving as a precursor for more complex heterocyclic systems or as a key pharmacophore in biologically active compounds. The reaction's reliability is crucial when dealing with these electron-deficient pyridine rings, which can present unique challenges.

The Engine of the Reaction: Mechanistic Insights

Understanding the catalytic cycle is paramount for rational optimization. The classical Sonogashira reaction operates through two interconnected, synergistic cycles: a palladium cycle and a copper cycle.[5]

The Interconnected Catalytic Cycles

-

Palladium Cycle: The cycle begins with the active Pd(0) species.

-

Oxidative Addition: The 5-iodo-nicotinic acid derivative reacts with the Pd(0) catalyst to form a Pd(II) intermediate. The reactivity of the aryl halide is critical here, with iodides being significantly more reactive than bromides or chlorides.[6]

-

Transmetalation: A copper(I) acetylide, generated in the copper cycle, transfers the alkyne group to the Pd(II) complex. This is the key step where the new C-C bond formation is orchestrated.

-

Reductive Elimination: The resulting di-organopalladium(II) complex collapses, releasing the final 5-alkynyl-nicotinic acid product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.

-

-

Copper Cycle:

-

Coordination & Deprotonation: A copper(I) salt, typically copper(I) iodide (CuI), coordinates with the terminal alkyne. A base (commonly an amine) then deprotonates the alkyne, forming the crucial copper(I) acetylide intermediate.

-

Transfer: This copper acetylide is now primed to participate in the transmetalation step of the palladium cycle.

-

Figure 1: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

Core Parameters: A Scientist's Guide to Reaction Variables

Success in the Sonogashira coupling hinges on the judicious selection of several key components. The electron-deficient nature of the 5-iodo-nicotinic acid substrate makes it generally reactive, but careful optimization is still required.

| Parameter | Selection Rationale & Field Insights |

| Palladium Catalyst | The choice of palladium source and its coordinating ligands is critical. Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are common and effective workhorses.[5] For more challenging substrates, using bulky, electron-rich phosphine ligands can accelerate the rate-limiting oxidative addition step.[5] Catalyst loading is typically low (1-5 mol%). |

| Copper(I) Co-catalyst | Copper(I) iodide (CuI) is the standard co-catalyst. Its role is to facilitate the deprotonation of the alkyne and enable the crucial transmetalation step.[1] CAUTION: The primary drawback of using copper is the promotion of oxidative alkyne homocoupling (the Glaser-Hay reaction), which forms a di-yne byproduct.[3][7][8] This side reaction is exacerbated by the presence of oxygen. |

| Base | A base is required to deprotonate the terminal alkyne and to neutralize the hydrogen iodide (HI) generated during the reaction.[1] Amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are very common as they can often serve as both the base and the solvent.[1] Inorganic bases such as K₂CO₃ or Cs₂CO₃ can also be used, particularly in copper-free protocols. |

| Solvent | The reaction medium must solubilize all components. Amine solvents (e.g., Et₃N) are frequent choices.[1] Aprotic polar solvents like DMF , THF , and acetonitrile are also widely employed. Crucial: The solvent must be thoroughly degassed (e.g., by freeze-pump-thaw cycles or sparging with an inert gas like argon or nitrogen) to prevent oxygen from inducing Glaser coupling and deactivating the Pd(0) catalyst.[1][6] |

| Temperature | The Sonogashira reaction is renowned for its mild conditions, often proceeding efficiently at room temperature, especially with reactive aryl iodides.[1] For less reactive partners, gentle heating (e.g., 40-80 °C) may be necessary to drive the reaction to completion. |

Experimental Protocols: From Theory to Practice

The following protocols provide a robust starting point for your experiments. Always begin with a small-scale reaction to establish optimal conditions before scaling up.

Figure 2: General experimental workflow for a Sonogashira coupling reaction.

Protocol 1: Classic Copper-Cocatalyzed Sonogashira Coupling

This protocol is a reliable starting point for the coupling of a 5-iodo-nicotinic acid ester with a terminal alkyne.

Materials:

-

5-Iodo-nicotinic acid ester (1.0 equiv)

-

Terminal Alkyne (1.2 equiv)

-

PdCl₂(PPh₃)₂ (0.03 equiv)

-

Copper(I) Iodide (CuI) (0.06 equiv)

-

Triethylamine (Et₃N)

-

Tetrahydrofuran (THF), anhydrous and degassed

-

Schlenk flask and inert gas line (Argon or Nitrogen)

Procedure:

-

Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the 5-iodo-nicotinic acid ester (1.0 equiv), PdCl₂(PPh₃)₂ (3 mol%), and CuI (6 mol%).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with inert gas three times to ensure an oxygen-free environment.

-

Solvent Addition: Add anhydrous, degassed THF and Et₃N (typically a 2:1 to 3:1 ratio by volume) via syringe to dissolve the solids. The total solvent volume should create a concentration of approximately 0.1 M with respect to the aryl iodide.

-

Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise via syringe.

-

Reaction: Stir the mixture at room temperature. The solution may change color, often becoming dark.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl iodide is consumed (typically 2-12 hours).

-

Workup: Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues. Transfer the filtrate to a separatory funnel, wash with saturated aqueous NH₄Cl solution, then with brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired product.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous for minimizing or eliminating the formation of the Glaser homocoupling byproduct.[3][9]

Materials:

-

5-Iodo-nicotinic acid ester (1.0 equiv)

-

Terminal Alkyne (1.5 equiv)

-

Pd(OAc)₂ (0.02 equiv)

-

Triphenylphosphine (PPh₃) (0.04 equiv) or other suitable ligand

-

Cesium Carbonate (Cs₂CO₃) or another amine-free base (2.0 equiv)

-

Dimethylformamide (DMF), anhydrous and degassed

-

Schlenk flask and inert gas line (Argon or Nitrogen)

Procedure:

-

Vessel Preparation: To a dry Schlenk flask, add the 5-iodo-nicotinic acid ester (1.0 equiv), Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%), and Cs₂CO₃ (2.0 equiv).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with inert gas three times.

-

Solvent Addition: Add anhydrous, degassed DMF via syringe.

-

Alkyne Addition: Add the terminal alkyne (1.5 equiv) via syringe.

-

Reaction: Stir the mixture at room temperature or heat to 50-80 °C if necessary.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS. Copper-free reactions may sometimes require longer reaction times or elevated temperatures.

-

Workup: Once complete, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Troubleshooting Common Issues

Even robust reactions can encounter problems. A systematic approach is key to resolving them.

| Issue | Probable Cause(s) | Recommended Solution(s) |

| Low or No Yield; Starting Material Recovered | 1. Inactive catalyst. 2. Insufficiently degassed solvent/reagents.[6] 3. Poor quality base (e.g., amine oxidized).[10] | 1. Use a fresh batch of palladium catalyst. Consider a different precatalyst or ligand. 2. Ensure rigorous degassing of all solvents. Perform multiple freeze-pump-thaw cycles. 3. Use freshly distilled amine base or a new bottle of inorganic base. |

| Black Precipitate (Palladium Black) | Decomposition of the Pd(0) catalyst to elemental palladium.[6] This can be caused by impurities or high temperatures. | 1. Use higher purity solvents and reagents. 2. If heating, try lowering the temperature. 3. Some solvents (like THF) can sometimes promote this; consider switching to DMF or another solvent.[6][10] |

| Significant Alkyne Homocoupling (Glaser Product) | Oxygen contamination in a copper-catalyzed reaction.[3][8] | 1. Improve inert atmosphere technique; ensure no leaks in the system. 2. Switch to a copper-free protocol. This is the most effective way to eliminate this side reaction.[3][9] |

| Reaction Stalls | Catalyst deactivation or insufficient reactivity of coupling partners. | 1. Add a fresh portion of the palladium catalyst. 2. Increase the reaction temperature moderately. 3. If using an aryl bromide instead of an iodide, higher temperatures and more specialized ligands may be required.[3] |

References

-

Sonogashira coupling - Wikipedia. Available at: [Link]

-

Sonogashira Coupling - Chemistry LibreTexts. Available at: [Link]

-

Sonogashira Coupling Reactions in Biodegradable Ionic Liquids Derived from Nicotinic Acid | Request PDF - ResearchGate. Available at: [Link]

-

Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Scientific Research Publishing. Available at: [Link]

-

Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1 | Books Gateway. Available at: [Link]

-

Sonogashira coupling reactions in biodegradable ionic liquids derived from nicotinic acid - Green Chemistry (RSC Publishing). Available at: [Link]

-

Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles - The Royal Society of Chemistry. Available at: [Link]

-

Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]

-

The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications. Available at: [Link]

-

Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing). Available at: [Link]

-

The Sonogashira Coupling. Available at: [Link]

-

Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. Available at: [Link]

-

Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC. Available at: [Link]

-

Nickel-catalyzed deaminative Sonogashira coupling of alkylpyridinium salts enabled by NN2 pincer ligand - PMC - NIH. Available at: [Link]

-

Struggling to make a sonogashira coupling reaction happen : r/Chempros - Reddit. Available at: [Link]

-

Copper-free Sonogashira cross-coupling reactions: an overview - PMC - NIH. Available at: [Link]

-

Copper-free Sonogashira coupling - The chemical reaction database. Available at: [Link]

Sources

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]

- 3. books.rsc.org [books.rsc.org]

- 4. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. gold-chemistry.org [gold-chemistry.org]

- 9. kmt.vander-lingen.nl [kmt.vander-lingen.nl]

- 10. reddit.com [reddit.com]

Using 6-Fluoro-5-iodonicotinic acid as a building block in medicinal chemistry

Executive Summary

6-Fluoro-5-iodonicotinic acid represents a "privileged scaffold" in modern medicinal chemistry, offering three distinct, orthogonal vectors for diversification. Its utility stems from the precise electronic interplay between the electron-withdrawing carboxylate at C3, the labile fluoride at C6, and the oxidatively active iodide at C5. This guide details the chemoselective functionalization of this building block, enabling the rapid synthesis of polysubstituted pyridine cores common in kinase inhibitors, GPCR ligands, and allosteric modulators.